![molecular formula C15H16N2O6S B3731394 N'-(2,3-dihydroxybenzylidene)-3,4-dimethoxybenzenesulfonohydrazide](/img/structure/B3731394.png)
N'-(2,3-dihydroxybenzylidene)-3,4-dimethoxybenzenesulfonohydrazide
Description
“N’-(2,3-dihydroxybenzylidene)-3,4-dimethoxybenzenesulfonohydrazide” is a Schiff base compound . Schiff bases are a class of compounds that have a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group .
Synthesis Analysis
The compound was synthesized using p-Toluic hydrazide . The prepared compound was characterized by elemental analysis, infrared and 1H and 13C NMR spectroscopy techniques .Molecular Structure Analysis
The structure of the compound was determined by single-crystal X-ray diffraction study . The compound crystallizes in the monoclinic space group P 2 1 / n . The X-ray structure shows that the compound adopts an E configuration with respect to the double bond C7=N1 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 272.26 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 5 . The compound is characterized by a rotatable bond count of 3 .properties
IUPAC Name |
N-[(Z)-(2,3-dihydroxyphenyl)methylideneamino]-3,4-dimethoxybenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6S/c1-22-13-7-6-11(8-14(13)23-2)24(20,21)17-16-9-10-4-3-5-12(18)15(10)19/h3-9,17-19H,1-2H3/b16-9- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLICIIFFPUMFGS-SXGWCWSVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NN=CC2=C(C(=CC=C2)O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N/N=C\C2=C(C(=CC=C2)O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(Z)-(2,3-dihydroxyphenyl)methylidene]-3,4-dimethoxybenzenesulfonohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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